1-(2-乙烯基-5-甲基-1H-咪唑-4-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

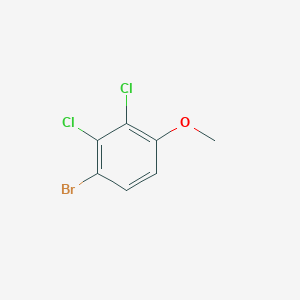

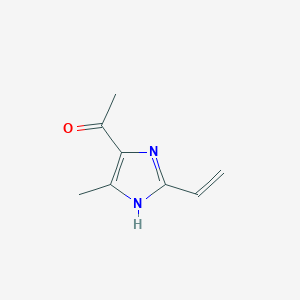

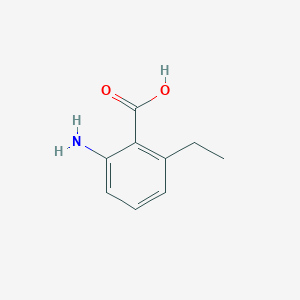

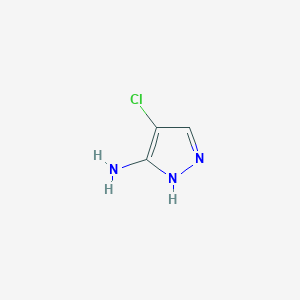

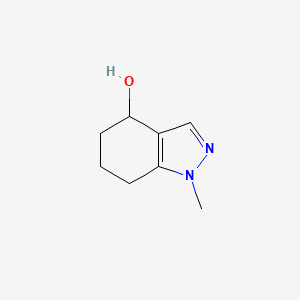

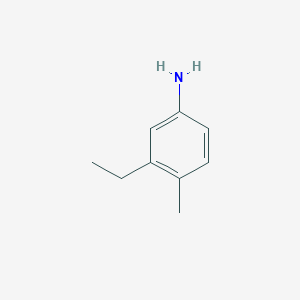

The compound "1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in various pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the Knoevenagel reaction has been utilized to synthesize 1-R-5-[(2-Nitro-2-phenyl)ethenyl]imidazoles, which involves the condensation of corresponding aldehydes with phenylnitromethane, yielding crystalline compounds with high selectivity for the E-isomers . Similarly, a four-component cyclo condensation has been employed to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a catalyst in ethanol . These methods highlight the versatility and adaptability of synthetic approaches for imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and diverse. X-ray crystallography has been used to determine the structure of human heme oxygenase-1 in complex with an imidazole-based inhibitor, revealing the coordination of the imidazolyl moiety with heme iron and the accommodation of bulky groups within the distal pocket of the enzyme . The crystal structure of another derivative, (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole, shows a quasi-planar configuration with strong π–π stacking interactions, which contribute to the stability of the crystal packing .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their reactive sites. The imidazolyl moiety, in particular, can act as a ligand, coordinating with metal ions as seen in the binding to heme iron . The flexibility of the imidazole ring allows for the incorporation of various substituents, which can significantly alter the chemical reactivity and biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as nitro groups or methoxyphenyl groups can affect the compound's stability, solubility, and hydrogen bonding capacity . The crystal packing of these compounds is often stabilized by intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for the formation of a three-dimensional network in the crystal lattice .

科学研究应用

合成和结构研究

化合物"1-(2-乙烯基-5-甲基-1H-咪唑-4-基)乙酮"及其衍生物已在各种科学背景下进行研究。其中一项研究涉及相关化合物的热解分解,导致产生一种混合产物,其中一种是与PF5形成N-烯基取代的Arduengo卡宾加合物,这是首次出现这种加合物与主族元素Lewis酸的例子。该研究突出了热解的复杂路径以及通过X射线衍射分析确定产物的结构(Tian et al., 2014)。

抗真菌活性和药物合成

与"1-(2-乙烯基-5-甲基-1H-咪唑-4-基)乙酮"结构类似的咪唑衍生物已被合成并用于抗真菌活性测试。这些衍生物包括(苯并[b]噻吩基)甲醚的1-(2,4-二氯苯基)-2-(1H-咪唑-1-基)-乙醇和(Z)-1-(2,4-二氯苯基)-2-(1H-咪唑-1-基)乙酮肟。报道了这些化合物的初步抗真菌数据和构效关系,突出了它们在应对真菌感染中的潜力(Raga et al., 1992)。

分子结构和相互作用研究

与"1-(2-乙烯基-5-甲基-1H-咪唑-4-基)乙酮"密切相关的化合物的晶体和分子结构已通过单晶X射线衍射确定。这些研究包括比较X射线实验得出的分子几何结构与使用密度泛函理论(DFT)计算的结构之间的差异,从而深入了解这些化合物的晶体结构中的稳定性和相互作用,提供了洞察力(Şahin等,2014)。

血红蛋白氧化酶-1抑制剂开发

类似于"1-(2-乙烯基-5-甲基-1H-咪唑-4-基)乙酮"的咪唑基化合物已被研究作为血红蛋白氧化酶(HOs)的抑制剂,这些酶参与血红蛋白的降解。这些抑制剂有助于理解HO系统,并具有潜在的治疗应用。这些抑制剂与HO-1的结合模式已被详细研究,为了解它们与酶的相互作用以及其抑制活性的结构基础提供了洞察力(Rahman et al., 2008)。

安全和危害

未来方向

属性

IUPAC Name |

1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-4-7-9-5(2)8(10-7)6(3)11/h4H,1H2,2-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFNEZWKQZMBEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C=C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540135 |

Source

|

| Record name | 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one | |

CAS RN |

99378-21-9 |

Source

|

| Record name | 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)